molecular formula C10H9BrFNO3 B14892150 (R)-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

(R)-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B14892150
M. Wt: 290.09 g/mol
InChI Key: QUXCNMHZOLALCD-SSDOTTSWSA-N
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Description

®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a hydroxymethyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromine and Fluorine Atoms: Halogenation reactions are used to introduce the bromine and fluorine atoms onto the phenyl ring. This can be done using reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and fluorine gas or other fluorinating agents for fluorination.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazolidinone ring can undergo reduction to form the corresponding amino alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amino alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and other diseases.

    Organic Synthesis: The compound serves as a chiral auxiliary or intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of halogenated compounds with biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis or interacting with specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Chloro-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure with a chlorine atom instead of bromine.

    ®-3-(4-Bromo-2-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure with a chlorine atom instead of fluorine.

    ®-3-(4-Bromo-2-fluorophenyl)-5-(methyl)oxazolidin-2-one: Similar structure with a methyl group instead of hydroxymethyl.

Uniqueness

®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrFNO3

Molecular Weight

290.09 g/mol

IUPAC Name

(5R)-3-(4-bromo-2-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9BrFNO3/c11-6-1-2-9(8(12)3-6)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1

InChI Key

QUXCNMHZOLALCD-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=C(C=C(C=C2)Br)F)CO

Canonical SMILES

C1C(OC(=O)N1C2=C(C=C(C=C2)Br)F)CO

Origin of Product

United States

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